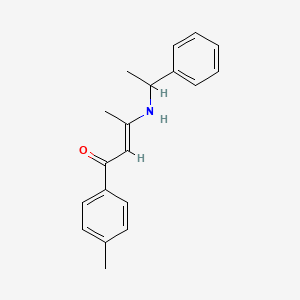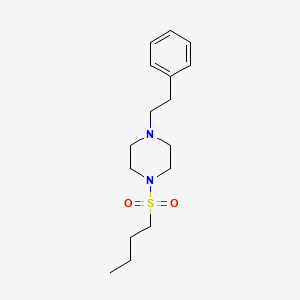
N-(5-chloropyridin-2-yl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloropyridin-2-yl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine at the 5-position, a fluorine atom at the 4-position of the benzamide ring, and a morpholine ring attached to a sulfonyl group. These structural elements contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 5-chloro-2-aminopyridine with trans-β-nitrostyrene to form N-(5-chloropyridin-2-yl)benzamide . This intermediate is then subjected to further reactions to introduce the fluorine and morpholine groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts are crucial in scaling up the synthesis process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
N-(5-chloropyridin-2-yl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the benzamide and pyridine rings.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Like sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents on the pyridine or benzamide rings.
科学的研究の応用
N-(5-chloropyridin-2-yl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(5-chloropyridin-2-yl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are modulated by the compound’s unique structure. The exact pathways and molecular interactions are subjects of ongoing research and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide: Shares the pyridine and sulfonyl groups but differs in other substituents.
2-(Pyridin-2-yl)pyrimidine Derivatives: Similar in having a pyridine ring but with different functional groups and biological activities.
Uniqueness
N-(5-chloropyridin-2-yl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide is unique due to its combination of a pyridine ring with chlorine, a fluorine-substituted benzamide, and a morpholine ring attached to a sulfonyl group
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O4S/c17-12-2-4-15(19-10-12)20-16(22)11-1-3-13(18)14(9-11)26(23,24)21-5-7-25-8-6-21/h1-4,9-10H,5-8H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTKXXGFVHQOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5407235.png)
![4-[((2R,5S)-5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5407243.png)
![allyl 2-[3-(4-fluorobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5407257.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5407264.png)
![N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B5407270.png)
![2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5407276.png)
![7-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5407278.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B5407282.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5407284.png)
![1-ethyl-N-[2-(4-fluorophenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5407294.png)
![4-benzyl-3-ethyl-1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5407301.png)
![ETHYL 4-[4-(TRIFLUOROMETHYL)BENZAMIDO]BENZOATE](/img/structure/B5407307.png)

